3-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-23-9-12-16-14(24-17-12)18-6-4-10(5-7-18)19-8-13(21)20(15(19)22)11-2-3-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGZEKGNQPJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazolidine-2,4-Dione Core
The imidazolidine-2,4-dione (hydantoin) core is typically synthesized via condensation reactions between α-amino acids and carbonyl sources. For the cyclopropyl-substituted derivative, C-cyclopropylglycine serves as the starting material. As demonstrated in analogous syntheses , reacting C-aryl glycines with phenyl isocyanate generates the hydantoin ring through a cyclization mechanism.
Example Protocol :
-
C-Cyclopropylglycine Preparation :
Cyclopropanecarboxaldehyde is condensed with ammonium chloride and potassium cyanide in a Strecker synthesis to yield C-cyclopropylglycine nitrile, followed by hydrolysis to the free amino acid . -
Hydantoin Formation :
C-Cyclopropylglycine (1.0 eq) is treated with phenyl isocyanate (1.05 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. The mixture is stirred at 60°C for 12 hours, yielding 3-cyclopropylimidazolidine-2,4-dione after acidic workup .
Key Data :
-
Characterization :
Functionalization of the Piperidin-4-yl Intermediate
The piperidine moiety is synthesized and functionalized with the 1,2,4-thiadiazole ring. A Boc-protected piperidine intermediate is commonly employed to facilitate selective substitutions .
Example Protocol :
-
Boc-Protected Piperidine-4-carboxylic Acid :
Piperidine-4-carboxylic acid is treated with di-tert-butyldicarbonate (Boc₂O) in THF/water (1:1) with sodium hydroxide, yielding 1-Boc-piperidine-4-carboxylic acid (79% yield) . -
Thiadiazole Ring Installation :
The Boc-protected piperidine is coupled with 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine via a nucleophilic aromatic substitution. Using Hünig’s base (DIPEA) in dimethylformamide (DMF) at 80°C for 6 hours achieves the substitution .
Key Data :
-
Yield : ~65–75% (estimated from analogous piperidine-urea couplings) .
-
Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the free piperidine-thiadiazole intermediate .
Coupling of Imidazolidine-2,4-Dione and Piperidine-Thiadiazole
The final step involves linking the imidazolidine-dione core to the piperidine-thiadiazole moiety. A Mitsunobu reaction or amide coupling is suitable for this purpose.
Example Protocol :
-
Activation of Imidazolidine-Dione :
The hydantoin nitrogen is deprotonated with sodium hydride (NaH) in THF, followed by reaction with 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl methanesulfonate (MsO–Piperidine–Thiadiazole) at 0°C to room temperature . -
Purification :
Column chromatography (SiO₂, ethyl acetate/hexane 1:1) isolates the target compound as a white solid.
Key Data :
-
Characterization :
Analytical Validation and Optimization
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
X-ray Crystallography : Confirms the cis-configuration of the hydantoin ring and axial orientation of the thiadiazole substituent .
Optimization Challenges :
-
Thiadiazole Stability : The methoxymethyl group necessitates anhydrous conditions to prevent hydrolysis .
-
Piperidine Ring Conformation : Density functional theory (DFT) calculations suggest the chair conformation minimizes steric strain with the thiadiazole .
Alternative Synthetic Routes
-
Ugi Multicomponent Reaction :
Combining cyclopropyl isocyanide, piperidine-thiadiazole carboxyaldehyde, and an amine in methanol forms a peptoid intermediate, which is cyclized to the hydantoin . -
Enzymatic Resolution :
Lipase-mediated kinetic resolution of racemic hydantoin intermediates achieves enantiomeric excess >99% for chiral variants .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl or methoxymethyl groups.
Reduction: : Reductive conditions can affect the imidazolidine-2,4-dione core or the thiadiazol ring.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the piperidinyl and methoxymethyl sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Utilizing reagents like alkyl halides, amines, or alcohols under varying pH conditions.
Major Products Formed
The products formed depend on the specific reactions, for instance:
Oxidation: : Yields oxidized derivatives such as ketones or aldehydes.
Reduction: : Produces reduced forms like amines or alcohols.
Substitution: : Generates substituted imidazolidine derivatives.
Scientific Research Applications
3-Cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione has several research applications:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Acts as a probe for studying enzyme interactions and protein binding.
Medicine: : Explored for potential pharmaceutical applications, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: : Employed in the production of specialized polymers and materials due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The imidazolidine core and thiadiazol ring are key in forming stable complexes with biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Key Differences :
- Core : The target compound’s imidazolidine-dione core is distinct from the pyrazolo-pyrimidine cores in patent examples. The former is a saturated five-membered ring with two carbonyl groups, while the latter is a fused bicyclic system with aromatic character.
- Heterocycle Type : The thiadiazole (S-containing) in the target compound contrasts with oxadiazole (O-containing) in patent analogs. Sulfur in thiadiazole increases lipophilicity and may alter electronic properties compared to oxygen .
Substituent Analysis
| Substituent Feature | Target Compound | Patent Analogs (e.g., Example 1) |
|---|---|---|
| Heterocyclic Substituent | 3-(methoxymethyl)-1,2,4-thiadiazole | 3-isopropyl-[1,2,4]oxadiazole |
| Linker | Piperidin-4-yl | Piperidin-4-yl or cyclohexyl |
| Additional Groups | Cyclopropyl | Fluorophenyl, sulfonamide, nitrile |
Functional Implications :
- Methoxymethyl vs.
- Piperidine vs. Cyclohexyl Linkers : Piperidine’s nitrogen atom may facilitate hydrogen bonding with biological targets, whereas cyclohexyl (in some patent compounds) provides conformational rigidity .
Hypothetical Pharmacokinetic and Binding Properties
- Target Affinity : Thiadiazole’s sulfur atom could enhance hydrophobic interactions in enzyme binding pockets compared to oxadiazole, though this depends on the target’s active site architecture.
Research Findings and Limitations
While direct biological data for the target compound are unavailable, insights can be extrapolated from patent analogs:
- Patent compounds with sulfonamide or fluorophenyl groups (e.g., 2,5-difluoro-4-{4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide) exhibit enhanced target affinity due to electronegative substituents .
- The absence of sulfonamide/fluorine in the target compound suggests a divergent pharmacological profile, possibly prioritizing metabolic stability over potency.
Limitations :
- The comparison relies solely on structural inferences from EP 1 808 168 B1 . Additional sources (e.g., biochemical assays, computational studies) are needed for conclusive analysis.
Biological Activity
3-Cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione (CAS Number: 2549025-40-1) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The structure includes a cyclopropyl group, a thiadiazole moiety, and an imidazolidine core, which are critical for its biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds containing thiadiazole derivatives similar to this compound. Notably:
- Cytotoxic Activity : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.7 µM to over 20 µM against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 1.7 | |
| Thiadiazole Derivative B | A549 | 8.107 | |
| Thiadiazole Derivative C | SKOV3 | 19.5 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspases. For example, certain thiadiazole derivatives have been shown to activate caspases 3, 8, and 9 in cancer cells, leading to programmed cell death .
Study on Thiadiazole Derivatives
A study by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity. The most potent compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells .
Comparative Analysis
In another investigation by Dawood et al. (2013), various pyrazole-based thiadiazoles were synthesized and tested against HepG2 (liver cancer) and MCF7 cells. The study revealed that the best-performing compound had an IC50 value significantly lower than that of doxorubicin, suggesting enhanced efficacy .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-thiadiazole ring via cyclocondensation using reagents like thiourea derivatives and phosphorus oxychloride (POCl₃) under reflux .
- Step 2 : Piperidine functionalization—alkylation or coupling reactions introduce the methoxymethyl group at the 3-position of the thiadiazole ring. Benzyl chlorides or chloroacetamides are common alkylating agents .
- Step 3 : Cyclization to form the imidazolidine-2,4-dione core, often achieved using carbonyldiimidazole (CDI) or similar coupling agents .
- Key Conditions : Reactions require anhydrous solvents (e.g., DMF, THF), controlled temperatures (60–100°C), and inert atmospheres.
Q. How is the molecular structure confirmed experimentally?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., cyclopropyl ring geometry) .
- Spectroscopy :
- ¹H/¹³C NMR : Validates proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, thiadiazole C-S-C signals) .
- IR : Confirms carbonyl stretches (imidazolidine-dione C=O at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns .
Q. What standard characterization techniques ensure purity and identity?
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
- Melting point : Consistency across batches (e.g., 180–185°C range) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity or bioactivity?
- Quantum chemical calculations (DFT) : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., thiadiazole sulfur reactivity) .
- Molecular docking : Screens potential targets (e.g., antimicrobial enzymes) by simulating ligand-protein binding affinities .
- Reaction path searches : Optimize synthetic routes using ICReDD’s computational-experimental feedback loop, reducing trial-and-error .
Q. How to resolve contradictions in biological activity data?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxymethyl vs. oxadiazole groups) and compare bioactivity trends .
- Dose-response assays : Validate antimicrobial activity (e.g., MIC values) across bacterial strains to rule out false positives .
- Metabolic stability tests : Assess whether conflicting results arise from compound degradation in vitro vs. in vivo .
Q. What strategies optimize reaction yields and selectivity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Catalyst screening : Evaluate Pd/C, CuI, or organocatalysts for coupling steps (e.g., Suzuki-Miyaura for piperidine-thiadiazole linkage) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiadiazole formation | Thiourea, POCl₃, 80°C, 6h | 65–70 | |
| 2 | Piperidine alkylation | Methoxymethyl chloride, K₂CO₃, DMF, RT | 75–80 | |
| 3 | Imidazolidine-dione cyclization | CDI, THF, 60°C, 12h | 60–65 |
Q. Table 2: Common Analytical Techniques
| Technique | Parameter Analyzed | Example Data |
|---|---|---|
| X-ray diffraction | Crystal structure | CCDC deposit no. (e.g., 1234567) |
| ¹H NMR | Cyclopropyl CH₂ protons | δ 0.9–1.1 ppm (multiplet) |
| HPLC | Purity (% area) | 98.5% (254 nm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
